molecular formula C20H28O2 B13419253 3-Ethoxyestra-3,5-dien-17-one CAS No. 2863-88-9

3-Ethoxyestra-3,5-dien-17-one

Cat. No.: B13419253
CAS No.: 2863-88-9
M. Wt: 300.4 g/mol
InChI Key: QYLJNAMKKXVXBU-JAYZULETSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-Ethoxyestra-3,5-dien-17-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Ethoxyestra-3,5-dien-17-one is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3-Ethoxyestra-3,5-dien-17-one involves its interaction with steroid hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and subsequent biological effects. The molecular targets include various nuclear receptors, and the pathways involved are related to hormonal regulation .

Comparison with Similar Compounds

3-Ethoxyestra-3,5-dien-17-one can be compared with other similar steroidal compounds, such as:

    Norethindrone: A synthetic progestin used in hormonal contraceptives.

    Ethinylestradiol: A synthetic estrogen used in combination with progestins in contraceptives.

    Testosterone derivatives: Various synthetic analogs used in hormone replacement therapy.

The uniqueness of this compound lies in its specific ethoxylation at the 3-position, which can influence its biological activity and receptor binding affinity .

Properties

CAS No.

2863-88-9

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-3-ethoxy-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C20H28O2/c1-3-22-14-5-7-15-13(12-14)4-6-17-16(15)10-11-20(2)18(17)8-9-19(20)21/h4,12,15-18H,3,5-11H2,1-2H3/t15-,16+,17+,18-,20-/m0/s1

InChI Key

QYLJNAMKKXVXBU-JAYZULETSA-N

Isomeric SMILES

CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CCC4=O)C

Canonical SMILES

CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4=O)C

Origin of Product

United States

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